molecular formula C14H9NO3 B2384881 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one CAS No. 1148-28-3

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B2384881
CAS No.: 1148-28-3
M. Wt: 239.23
InChI Key: UEPYLHAXHCZLCA-UHFFFAOYSA-N
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Description

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position and a pyridyl group at the 3rd position of the chromen-2-one structure. It exhibits unique fluorescence properties, making it valuable in scientific research and industrial applications .

Scientific Research Applications

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:

Future Directions

The future directions for research on 7-Hydroxy-3-(2-pyridyl)chromen-2-one and similar compounds could include further studies on their synthesis, properties, and potential applications. In particular, there is interest in developing new methods for the synthesis of coumarin derivatives and in exploring their potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with 2-pyridylacetonitrile in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one
  • 7-Hydroxy-3-(2-thienyl)chromen-2-one
  • 7-Hydroxy-3-(4-chlorophenyl)chromen-2-one

Comparison: 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one is unique due to its pyridyl group, which enhances its ability to form coordination complexes with metal ions. This property distinguishes it from other coumarin derivatives, making it particularly valuable in applications requiring strong fluorescence and metal ion detection .

Properties

IUPAC Name

7-hydroxy-3-pyridin-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYLHAXHCZLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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